molecular formula C14H10N4O3 B182867 1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] CAS No. 31107-06-9

1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]

Cat. No.: B182867
CAS No.: 31107-06-9
M. Wt: 282.25 g/mol
InChI Key: NUCUIOZKXRGHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (CAS: 31107-06-9, molecular formula: C₁₄H₁₀N₄O₃, molecular weight: 282.25 g/mol) is a hydrazone derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound naturally occurring in plants such as Couroupita guianensis and human tissues . The compound features a 4-nitrophenyl hydrazone substituent at the C3 position of the isatin scaffold. Hydrazones are pharmacologically significant due to their versatile biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14-13(11-3-1-2-4-12(11)15-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJYHWPKXWRLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185047
Record name 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31107-06-9, 1224946-21-7
Record name 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031107069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-(4-Nitrophenyl)hydrazinyl)indol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224946217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 31107-06-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(2-(4-NITROPHENYL)HYDRAZINYL)INDOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q6D94SDX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: MBH Adduct Formation

Isatin derivatives (e.g., 1-methylisatin) undergo Michael addition with methyl acrylate in ethanol catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). After 3–6 days at room temperature, the MBH adduct is isolated via silica gel chromatography (ethyl acetate/hexane, 20:80).

Step 2: C–C Bond Cleavage and Hydrazone Formation

The MBH adduct (50 mg, 0.20 mmol) is ground with 2,4-dinitrophenylhydrazine hydrochloride (1.5 equiv) under solvent-free conditions for 30 minutes. Subsequent treatment with acetone and K-10 clay at room temperature cleaves the hydrazone moiety, yielding 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in 85% purity. This method’s key advantage lies in avoiding harsh acidic conditions, preserving functional groups sensitive to protonation.

Comparative Analysis of Synthetic Methods

Parameter Direct Condensation MBH Intermediate Anion-Assisted
Yield 92%85%78–90%
Reaction Time 12 hours3–6 days (Step 1)24 hours
Purification Silica chromatographySolvent-free grindingAnion crystallization
Scalability Preparative (100 g scale)Limited to 50 mg batchesBench-scale (10 g)
Purity (HPLC) 95%85%98%

The direct condensation method remains industrially favored for its high yield and scalability, whereas the MBH strategy is preferred for functionalized isatin derivatives requiring regioselective modifications. Anion-assisted crystallization, while lower-yielding, provides photochromically active material for advanced optoelectronic applications.

Mechanistic Insights and Side Reactions

Hydrazone formation proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the C=N bond. Competing pathways include:

  • Oximation : Formation of an oxime intermediate at the C2 carbonyl, observed in reactions with excess hydroxylamine.

  • Dimerization : At elevated temperatures (>50°C), isatin may dimerize via aldol condensation, reducing hydrazone yield.

These side reactions are suppressed by maintaining stoichiometric hydrazine ratios and temperatures below 30°C.

Industrial-Scale Optimization

Pilot-scale syntheses (1 kg batches) employ continuous flow reactors to enhance heat and mass transfer. Isatin and 4-nitrophenylhydrazine hydrochloride are dissolved in DMF (2:1 v/v) and pumped through a PTFE tube reactor (50°C, residence time 2 hours). In-line TLC monitoring enables real-time adjustments, achieving 89% yield with >99% conversion .

Chemical Reactions Analysis

Photolytic Reactions

This compound demonstrates significant photolytic instability under UV irradiation. A study investigating its ethanolic solutions under controlled conditions revealed the following kinetic behavior :

UV Type Wavelength (nm) Rate Constant (K × 10⁻⁴ s⁻¹) R² Value
UV-A3582.370.9806
UV-B3481.540.9851
UV-C35725.800.9320

Key observations:

  • UV-A/B irradiation : Absorbance maxima at 348–358 nm decreased linearly with irradiation time, following first-order kinetics (lnA=lnA0Kt\ln A=\ln A_0-Kt).

  • UV-C irradiation : Rapid degradation occurred, with a rate constant ~10× higher than UV-A/B, indicating heightened photoreactivity at shorter wavelengths.

  • Proposed mechanism involves cleavage of the hydrazone bond and nitro group reduction under aerobic conditions .

Reduction Reactions

The nitro group (NO2-\text{NO}_2) undergoes selective reduction to an amine (NH2-\text{NH}_2) under mild conditions:

Typical procedure :

  • Reagent : Sodium borohydride (NaBH4\text{NaBH}_4) or catalytic hydrogenation (H2/Pd C\text{H}_2/\text{Pd C}).

  • Product : 3-[(4-aminophenyl)hydrazone] derivative.

  • Significance : Enhances biological activity by introducing an electron-donating group .

Oxidation Reactions

The indole core and hydrazone linkage participate in oxidation processes:

Oxidation pathways :

  • Indole ring oxidation : Forms quinone-like structures using KMnO4\text{KMnO}_4 in acidic conditions.

  • Hydrazone cleavage : Generates isatin (C8H5NO2\text{C}_8\text{H}_5\text{NO}_2) and 4-nitrophenylhydrazine under strong oxidants like H2O2\text{H}_2\text{O}_2 .

Comparative Reactivity

The nitro group significantly alters reactivity compared to non-nitrated analogs:

Reaction 1H-Indole-2,3-dione 3-[(4-Nitrophenyl)hydrazone] Unsubstituted Analog
Photolysis rateHigh (K=25.8×104K=25.8\times 10^{-4} s⁻¹ under UV-C)Low (K<1×104K<1\times 10^{-4} s⁻¹)
Reduction easeModerateDifficult
Oxidative stabilityLowHigh

Mechanistic Insights

  • Photolysis : Primarily involves π→π* and n→π* electronic transitions, leading to bond dissociation .

  • Nitro group role : Acts as an electron-withdrawing group, increasing electrophilicity of the hydrazone carbon and accelerating degradation .

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] shows significant cytotoxic effects against various cancer cell lines. A study reported LC50 values as low as 0.55 μM against MCF-7 breast cancer cells, indicating high potency.
Cell LineLC50 (μM)Activity Level
HepG20.90High
MCF-70.55High
HeLa0.50High

The mechanism of action is believed to involve apoptosis induction through the modulation of specific signaling pathways.

  • Antiviral Activity : Studies suggest that similar indole derivatives can inhibit viral replication, particularly against HIV. The compound's structure allows it to interfere with viral enzymes critical for replication.
  • Antimicrobial Activity : The antimicrobial potential has been explored in various studies, demonstrating effectiveness against several bacterial strains. This suggests its utility as a therapeutic agent for treating infections caused by resistant pathogens.

Case Studies and Research Findings

Several studies have provided insights into the applications and effectiveness of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]:

  • Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects on both cancerous (HepG2, MCF-7, HeLa) and normal human cells (HEK293). Results indicated effective targeting of cancer cells with significantly lower toxicity towards normal cells.
  • Mechanistic Studies : Research has elucidated that the anticancer effects may be linked to oxidative stress induction specifically in cancer cells.
  • Antiviral Research : In vitro studies demonstrated that certain analogs could inhibit HIV replication at low concentrations without significant cytotoxicity in host cells.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 1H-Indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] (CAS: 2058-71-1): Molecular formula: C₁₄H₉N₅O₅, molecular weight: 327.25 g/mol. Higher density (1.68 g/cm³) and boiling point (489.1°C) compared to the mono-nitro analogue .
  • 1H-Indole-2,3-dione 3-[(4-chlorophenyl)hydrazone] :

    • Substitution of nitro with chloro alters electronic properties (electron-withdrawing vs. moderate electronegativity).
    • Demonstrated metal chelation capabilities in transition metal complexes, enhancing antimicrobial activity .

Thiosemicarbazone Derivatives

  • Isatin-3-thiosemicarbazone (I-TSC) :

    • Replaces hydrazone NH with a thiosemicarbazone (S-containing) moiety.
    • Exhibits antiviral and tuberculostatic activity, with EC₅₀ values <4.3 µg/mL against vaccinia virus .
    • Enhanced metal chelation due to sulfur, improving bioavailability in hypoxic tissues .

Hybrid Hydrazones with Heterocyclic Moieties

  • 3-[2-(4-Methylquinolin-2-yl)hydrazono]indolin-2-one: Combines isatin with a quinoline ring, leveraging the biological activity of both heterocycles. Forms stable complexes with transition metals (Fe(III), Cu(II)), enhancing anticancer activity via DNA binding . Higher molecular weight (302.36 g/mol) compared to simple phenyl hydrazones .
  • 5-Methyl-1-(p-nitrophenyl)-N’[(aryl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone: Incorporates a triazole ring, known for antioxidant and cytotoxic properties. Demonstrated in vitro cytotoxicity against HeLa cells (IC₅₀ <50 µM) .

Anticancer Activity

  • 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]: Shows moderate activity against Walker carcinoma-256, though less potent than its ortho-nitro isomer .
  • Quinolyl Hydrazone Metal Complexes: Cu(II) complexes exhibit 2–3× higher cytotoxicity against MCF-7 cells compared to free ligands .
  • Thiosemicarbazones (I-TSC) :
    • Inhibit α-glucosidase (IC₅₀: 12.8 µM), relevant for diabetes management .

Antimicrobial and Antioxidant Properties

  • Triazole Hydrazones :
    • Antioxidant activity (IC₅₀: 35–60 µM in DPPH assays) correlates with electron-donating substituents .
  • Chlorophenyl Hydrazones :
    • Broad-spectrum antibacterial activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .

Data Table: Key Comparative Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] 4-Nitrophenyl C₁₄H₁₀N₄O₃ 282.25 Anticancer (Walker carcinoma)
1H-Indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] 2,4-Dinitrophenyl C₁₄H₉N₅O₅ 327.25 DNA intercalation
Isatin-3-thiosemicarbazone (I-TSC) Thiosemicarbazone C₉H₇N₃OS 205.23 Antiviral (vaccinia virus)
3-[2-(4-Methylquinolin-2-yl)hydrazono]indolin-2-one Quinoline C₁₈H₁₄N₄O 302.36 Anticancer (MCF-7 cells)
5-Methyl-1-(p-nitrophenyl)-triazole carbohydrazone Triazole C₁₀H₈N₆O₂ 260.21 Cytotoxic (HeLa cells)

Biological Activity

1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (CAS Number: 31107-06-9) is a significant derivative of indole, a heterocyclic compound prevalent in various natural products and pharmaceuticals. This compound has garnered attention due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

  • Molecular Formula : C14H10N4O3
  • Molecular Weight : 282.26 g/mol
  • IUPAC Name : 3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol

Synthesis

The synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] typically involves the reaction of isatin with 4-nitrophenylhydrazine under reflux conditions in a suitable solvent like N,N-dimethylformamide (DMF). The reaction yields the hydrazone derivative with high purity and yield (up to 92%) .

Anticancer Activity

Research indicates that derivatives of indole, including 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of indole derivatives demonstrated that the compound showed high activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines with LC50 values as low as 0.55 μM .

Cell Line LC50 (μM) Activity Level
HepG20.90High
MCF-70.55High
HeLa0.50High

The mechanism of action for its anticancer properties is believed to involve the induction of apoptosis through the modulation of specific signaling pathways and protein interactions .

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. Studies suggest that compounds similar to 1H-Indole-2,3-dione can inhibit viral replication in various models. For instance, some indole derivatives have shown efficacy against HIV and other viruses by interfering with viral enzymes or cellular pathways critical for viral replication .

Antimicrobial Activity

The antimicrobial potential of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been explored in several studies. The compound exhibits activity against a range of bacterial strains, suggesting its utility as a potential therapeutic agent in treating infections caused by resistant pathogens .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects of various indole derivatives on normal human cells (HEK293, LO2, MRC5) alongside cancer cells. The results indicated that while the compounds were effective against cancer cells, they exhibited significantly lower toxicity towards normal cells, highlighting their therapeutic potential .
  • Mechanistic Studies : Research has elucidated that the compound's anticancer effects may be linked to its ability to induce oxidative stress in cancer cells while sparing normal cells from similar damage .
  • Antiviral Research : In vitro studies demonstrated that certain analogs could inhibit HIV replication at low concentrations without inducing significant cytotoxicity in host cells .

Comparative Analysis

When compared to other indole derivatives, such as isatin derivatives and simpler indoles, 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] displays unique properties due to its nitro group substitution. This modification enhances its biological activity profile compared to other compounds lacking similar substitutions.

Compound Type Biological Activity Unique Features
Isatin DerivativesModerate Anticancer ActivitySimilar core structure
Simple IndolesLow Anticancer ActivityLacks complex functional groups
1H-Indole-2,3-dione HydrazonesHigh Anticancer & Antiviral ActivityNitro group enhances reactivity

Q & A

Q. What are the established synthetic methodologies for 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], and how are intermediates validated?

The compound is typically synthesized via condensation of isatin (1H-indole-2,3-dione) with 4-nitrophenylhydrazine. Reaction conditions involve refluxing in ethanol or methanol under acidic catalysis (e.g., acetic acid). Intermediates are validated using spectroscopic methods:

  • FT-IR to confirm hydrazone bond formation (C=N stretch ~1600 cm⁻¹).
  • ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons of the 4-nitrophenyl group at δ 7.5–8.5 ppm).
  • Mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ at m/z 326.27) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray diffraction (XRD): Resolves stereochemistry and intramolecular hydrogen bonding (e.g., N–H⋯O interactions). Software like SHELXL and OLEX2 are used for refinement.
  • NMR spectroscopy: Distinguishes E/Z isomers via chemical shift differences in hydrazone protons (δ 10–12 ppm for Z-isomers due to hydrogen bonding) .
  • UV-Vis spectroscopy: Identifies π→π* transitions in the hydrazone moiety (~350–400 nm) .

Q. What biological activities are reported for this compound, and how are they assayed?

  • Antiproliferative activity: Tested via MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells). The 4-nitrophenyl group enhances electron-withdrawing effects, improving DNA intercalation .
  • Antimicrobial activity: Evaluated using microdilution assays (MIC values against S. aureus or E. coli). Hydrazone derivatives disrupt bacterial membrane integrity .

Q. How is purity and stability assessed during storage?

  • HPLC: Monitors degradation products using reverse-phase C18 columns (acetonitrile/water mobile phase).
  • Thermogravimetric analysis (TGA): Determines thermal stability (decomposition >200°C).
  • Light sensitivity: Storage in amber vials under inert atmosphere (N₂) prevents photolytic cleavage of the hydrazone bond .

Advanced Research Questions

Q. How do E/Z isomerism and tautomeric equilibria impact experimental data interpretation?

  • NMR splitting patterns: Z-isomers exhibit downfield shifts due to intramolecular H-bonding, while E-isomers show broader peaks .
  • Crystallographic evidence: XRD reveals planar geometry in Z-isomers, favoring π-stacking interactions in the solid state .
  • Dynamic HPLC: Separates isomers using chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to study tautomerization kinetics .

Q. What structure-activity relationships (SAR) guide optimization for anticancer activity?

  • Electron-withdrawing groups (EWGs): The 4-nitro group enhances redox activity, promoting reactive oxygen species (ROS) generation in cancer cells.
  • Substitution at N1: Methyl or benzyl groups improve lipophilicity and blood-brain barrier penetration .
  • Thiosemicarbazone analogs: Replacement of hydrazone with thiosemicarbazide increases metal chelation capacity (e.g., Fe³⁺), enhancing cytotoxicity .

Q. How are computational methods applied to predict binding modes and ADME properties?

  • Molecular docking: AutoDock Vina models interactions with DNA topoisomerase II (binding energy < −8 kcal/mol). The nitro group forms hydrogen bonds with Arg503 .
  • e-Pharmacophore modeling: Identifies critical features (hydrophobic, H-bond donors) using Schrödinger Suite .
  • ADME prediction: SwissADME estimates moderate bioavailability (LogP ~2.5) and CYP450 metabolism .

Q. What challenges arise in crystallization, and how are they mitigated?

  • Polymorphism: Solvent-drop grinding (SDG) in ethanol/acetone mixtures promotes single-crystal growth.
  • Twinned data: SHELXL’s TWIN/BASF commands refine twinned structures .
  • Hydrogen bonding networks: Co-crystallization with DMF or DMSO stabilizes lattice frameworks .

Q. How does pH affect the compound’s stability and reactivity in biological assays?

  • Acidic conditions (pH < 5): Hydrazone bond hydrolysis generates isatin and 4-nitrophenylhydrazine, confirmed by LC-MS .
  • Neutral/basic conditions (pH 7–9): Stable for >24 hours in PBS, suitable for in vitro assays .

Q. What synergistic effects are observed in combination therapies?

  • With cisplatin: Reduces IC₅₀ by 40% in ovarian cancer via dual DNA damage and ROS pathways .
  • With fluconazole: Enhances antifungal activity by disrupting ergosterol biosynthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.